Mass Spectrometric Resolution: +4 Da Mass Shift of Romifidine-d4 vs. Unlabeled Romifidine Ensures Interference-Free Quantitation
Romifidine-d4 Hydrochloride provides a +4 Da mass shift relative to unlabeled Romifidine. This is achieved by the substitution of four hydrogen atoms with deuterium at non-exchangeable positions on the imidazoline ring [1]. Industry guidelines for small-molecule LC-MS/MS quantification state that a minimum mass difference of +3 Da is required to prevent spectral overlap between the internal standard and the naturally occurring isotopic envelope (e.g., 13C, 37Cl) of the target analyte . A +4 Da shift, as provided by this compound, offers a superior safety margin compared to a +3 Da shift, particularly for brominated analytes where the M+2 isotope peak is prominent. This ensures baseline resolution and eliminates a significant source of quantitative inaccuracy .
| Evidence Dimension | Mass Difference from Analyte |
|---|---|
| Target Compound Data | +4.03 Da (Theoretical monoisotopic mass difference: 296.99817 Da vs. 256.9964 Da for unlabeled Romifidine [1]) |
| Comparator Or Baseline | +3 Da (Minimum recommended by industry best practices for small molecules ) |
| Quantified Difference | Exceeds minimum requirement by 1 Da |
| Conditions | Theoretical calculation based on molecular formula; validated by LC-MS/MS analysis |
Why This Matters
This ensures the internal standard signal does not overlap with the analyte's isotopic peaks, preventing systematic over- or under-quantification, a common failure mode when using non-labeled or insufficiently labeled internal standards.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71752100, Romifidine-d4 Hydrochloride. 2026. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Romifidine-d4-Hydrochloride. View Source
